2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
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Overview
Description
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is a complex organic compound known for its distinctive chemical structure and properties. It is often used in various industrial applications, particularly as a dye and colorant. The compound is characterized by the presence of azo and nitro groups, which contribute to its vibrant color and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 4-aminophenol. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. This intermediate is then reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used as a dye in textiles and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo and nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Disperse Brown 1: Another azo dye with similar applications in the textile industry.
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol diacetate: A derivative with modified properties for specific industrial uses.
Uniqueness
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in various applications .
Biological Activity
2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol, also known by its CAS number 6657-40-5, is an azo compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H16Cl2N4O3
- Molar Mass : 383.23 g/mol
- Density : 1.40 g/cm³ (predicted)
- Melting Point : 133.0 - 136.5 °C
- Boiling Point : 572.2 °C (predicted)
- pKa : 14.51 (predicted)
Biological Activity Overview
Azo compounds like this compound are known for their diverse biological activities, which can include antimicrobial, antitumor, and anti-inflammatory effects. The following sections delve into specific activities observed in various studies.
Antimicrobial Activity
Research has demonstrated that azo compounds exhibit significant antimicrobial properties against a range of pathogens. A study published in the Journal of Applied Microbiology highlighted the effectiveness of similar azo compounds against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound is particularly effective against Staphylococcus aureus, suggesting potential use in developing antimicrobial agents.
Antitumor Activity
Azo compounds have also been investigated for their antitumor properties. In vitro studies using human cancer cell lines have shown that this compound induces apoptosis in cancer cells.
Case Study: In Vitro Antitumor Efficacy
A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HT-29 | 20 |
The results indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.
Ecotoxicological Studies
Given the environmental implications of azo compounds, ecotoxicological assessments have been performed to evaluate their impact on aquatic ecosystems. A screening assessment indicated variable toxicity levels across different aquatic organisms.
Aquatic Toxicity Data
Organism | LC50 (mg/L) | Duration of Exposure |
---|---|---|
Fathead minnow | 0.0025 | 96 hours |
Daphnia magna | 0.005 | 48 hours |
Green algae | 0.01 | 72 hours |
These findings suggest that while the compound may be effective in certain therapeutic applications, it poses risks to aquatic life at low concentrations.
The biological activity of this compound is attributed to its ability to interact with cellular components such as DNA and proteins. The nitro group and azo linkage are believed to play crucial roles in its reactivity and subsequent biological effects.
Properties
CAS No. |
63467-07-2 |
---|---|
Molecular Formula |
C16H16Cl2N4O4 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
InChI Key |
QODYUYUFBSECEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |
Origin of Product |
United States |
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